molecular formula C14H20N4OS B2819513 N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide CAS No. 876866-86-3

N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide

Cat. No. B2819513
CAS RN: 876866-86-3
M. Wt: 292.4
InChI Key: IZENQAZQGVUOSX-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide, also known as CX614, is a compound that has been extensively studied for its potential use in treating various neurological disorders. It belongs to the class of compounds known as ampakines, which are known to enhance the activity of AMPA receptors in the brain.

Mechanism of Action

N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide works by enhancing the activity of AMPA receptors in the brain. AMPA receptors are responsible for mediating fast synaptic neurotransmission and are involved in various neurological processes, including memory and learning. N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, the primary neurotransmitter that activates these receptors.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide has been shown to have various biochemical and physiological effects on the brain. It has been shown to enhance long-term potentiation (LTP), a process that is involved in memory and learning. It has also been shown to increase the number of AMPA receptors on the surface of neurons, which enhances synaptic transmission. Additionally, N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide in lab experiments is that it is a potent and selective AMPA receptor modulator. This means that it can be used to selectively enhance the activity of AMPA receptors without affecting other receptors in the brain. Additionally, N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide has been shown to have a long half-life, which makes it useful for studying the long-term effects of AMPA receptor modulation.
One of the main limitations of using N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide in lab experiments is that it can be toxic at high concentrations. Additionally, N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide has been shown to have some off-target effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide. One area of research is focused on developing more potent and selective AMPA receptor modulators. Another area of research is focused on studying the long-term effects of AMPA receptor modulation on cognitive function and memory. Additionally, there is ongoing research on the potential use of N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Synthesis Methods

N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the conversion of cyclohexanone to cyclohexanone oxime, which is then reacted with chloroacetyl chloride to form N-(chloroacetyl)cyclohexanone oxime. This compound is then reacted with 1-methylimidazole to form N-(1-methylimidazol-2-yl)cyclohexanone oxime, which is then reacted with thiourea to form the final product, N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]propanamide has been extensively studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been studied for its potential use in enhancing cognitive function, memory, and learning.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(1-methylimidazol-2-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-11(20-13-16-8-9-18(13)2)12(19)17-14(10-15)6-4-3-5-7-14/h8-9,11H,3-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZENQAZQGVUOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57263552
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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